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Compound of Interest

Compound Name: 2-Ethoxy-2-methylbutane

Cat. No.: B166765 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for the fuel oxygenate, 2-ethoxy-2-methylbutane. This guide provides

researchers, scientists, and drug development professionals with a comprehensive reference,

including detailed experimental protocols and data interpretation.

Introduction
2-Ethoxy-2-methylbutane, also known as ethyl tert-amyl ether (ETAE), is a volatile organic

compound of interest as a fuel oxygenate. Its structural elucidation and purity assessment rely

heavily on modern spectroscopic techniques. This technical guide presents a detailed summary

of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 2-ethoxy-2-methylbutane,

complete with experimental methodologies and data visualization to facilitate its identification

and characterization.

Molecular Structure and Spectroscopic Correlation
The structure of 2-ethoxy-2-methylbutane gives rise to a distinct spectroscopic fingerprint.

Understanding the correlation between the molecular structure and the expected spectral

features is crucial for accurate data interpretation.

Figure 1. Structure of 2-Ethoxy-2-methylbutane
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-ethoxy-2-methylbutane is characterized by four distinct signals,

corresponding to the four non-equivalent sets of protons in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.3 - 3.4 Quartet 2H -O-CH₂-CH₃

~1.5 - 1.6 Quartet 2H -C-CH₂-CH₃

~1.1 - 1.2 Triplet 3H -O-CH₂-CH₃

~1.0 - 1.1 Singlet 6H -C-(CH₃)₂

~0.8 - 0.9 Triplet 3H -C-CH₂-CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and

experimental conditions.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-ethoxy-2-methylbutane displays six signals,

corresponding to the six unique carbon environments.

Chemical Shift (δ) ppm Assignment

~73 - 74 C-(CH₃)₂-CH₂CH₃

~58 - 59 -O-CH₂-CH₃

~33 - 34 -C-CH₂-CH₃

~25 - 26 -C-(CH₃)₂

~15 - 16 -O-CH₂-CH₃

~8 - 9 -C-CH₂-CH₃
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Note: Predicted chemical shifts. Actual values may vary depending on the solvent and

experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 2-ethoxy-2-methylbutane is dominated by C-H and C-O stretching and

bending vibrations. The absence of characteristic absorptions for hydroxyl (-OH) or carbonyl

(C=O) groups is a key identifying feature.

Wavenumber (cm⁻¹) Intensity Assignment

2970 - 2850 Strong C-H stretching (alkane)

1465 - 1450 Medium
C-H bending (methylene and

methyl)

1380 - 1365 Medium C-H bending (methyl)

1150 - 1085 Strong C-O stretching (ether)

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 2-ethoxy-2-methylbutane leads to characteristic

fragmentation patterns. The molecular ion peak (M⁺) at m/z 116 is often weak or absent.

m/z Relative Intensity Assignment

87 High [M - C₂H₅]⁺

73 High [M - C₃H₇]⁺

59 High [C₃H₇O]⁺

45 Medium [C₂H₅O]⁺

29 Medium [C₂H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 2-ethoxy-2-methylbutane in 0.6-0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 75 MHz or higher field strength NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-2048 (or more, depending on sample concentration).

Spectral Width: 0-220 ppm.
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Infrared (IR) Spectroscopy
Sample Preparation:

Place a drop of neat (undiluted) 2-ethoxy-2-methylbutane onto a clean, dry salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film.

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty salt plates should be acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation and Conditions:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Column: A nonpolar or weakly polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to

200 °C.
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 20-200.

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing 2-ethoxy-2-methylbutane using these

spectroscopic techniques follows a logical progression.

Figure 2. Workflow for Spectroscopic Analysis
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This comprehensive guide provides the essential spectroscopic data and methodologies for the

confident identification and characterization of 2-ethoxy-2-methylbutane. The tabulated data

and detailed protocols serve as a valuable resource for researchers and professionals in the

fields of chemistry and drug development.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxy-2-methylbutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166765#spectroscopic-data-for-2-ethoxy-2-
methylbutane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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